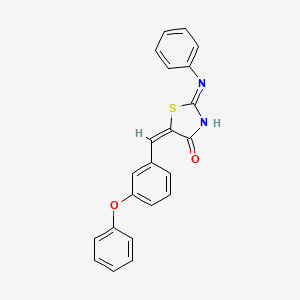![molecular formula C18H19NO5S B11676910 methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11676910.png)
methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C18H19NO5S . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as potassium t-butoxide and microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex thiophene derivative, while reduction could simplify the structure .
Applications De Recherche Scientifique
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action for methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-6-methylbenzo[b]thiophene-2-carboxylate
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
What sets methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the dimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H19NO5S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-22-11-7-5-8-12(23-2)15(11)16(20)19-17-14(18(21)24-3)10-6-4-9-13(10)25-17/h5,7-8H,4,6,9H2,1-3H3,(H,19,20) |
Clé InChI |
OFLPIOWTOPPMEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676849.png)
![5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676856.png)
![{2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11676862.png)
![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B11676870.png)
![(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676883.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676886.png)
![2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11676888.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B11676893.png)
![3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide](/img/structure/B11676897.png)
![N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11676902.png)
![Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate](/img/structure/B11676911.png)
![(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11676913.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676940.png)
